molecular formula C12H14ClN3O B13052685 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine

4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine

Cat. No.: B13052685
M. Wt: 251.71 g/mol
InChI Key: MRCHVCZGTJZWTM-UHFFFAOYSA-N
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Description

4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is a heterocyclic compound that features a fused benzofuran and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted benzofuran, the introduction of the pyrimidine ring can be achieved through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as palladium or copper, may be used to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Halogen substitution reactions can be performed to replace the chlorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuro[3,2-D]pyrimidines.

Scientific Research Applications

4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrimidinamine, 4,6-dimethyl-: Shares the pyrimidine core but lacks the fused benzofuran ring.

    Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a similar pyrimidine structure but different ring fusion.

Uniqueness

4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

4-chloro-8,8-dimethyl-7,9-dihydro-6H-[1]benzofuro[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C12H14ClN3O/c1-12(2)4-3-7-6(5-12)8-9(17-7)10(13)16-11(14)15-8/h3-5H2,1-2H3,(H2,14,15,16)

InChI Key

MRCHVCZGTJZWTM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)C3=C(O2)C(=NC(=N3)N)Cl)C

Origin of Product

United States

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